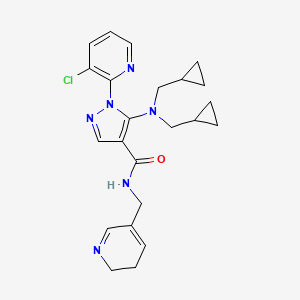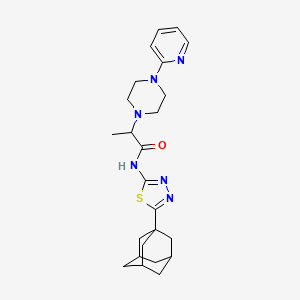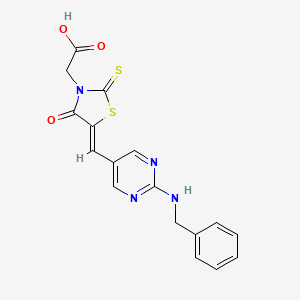
PPAR|A agonist 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxisome proliferator-activated receptor alpha agonist 10 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Méthodes De Préparation
The synthesis of peroxisome proliferator-activated receptor alpha agonist 10 typically involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .
Analyse Des Réactions Chimiques
Peroxisome proliferator-activated receptor alpha agonist 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Peroxisome proliferator-activated receptor alpha agonist 10 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it helps in understanding the pathways involved in inflammation and energy homeostasis. In medicine, this compound is explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain types of cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 10 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptorThese genes are involved in lipid metabolism, inflammation, and energy homeostasis .
Comparaison Avec Des Composés Similaires
Peroxisome proliferator-activated receptor alpha agonist 10 is unique compared to other similar compounds due to its specific binding affinity and selectivity for peroxisome proliferator-activated receptor alpha. Similar compounds include fibrates such as clofibrate, gemfibrozil, and fenofibrate, which also target peroxisome proliferator-activated receptor alpha but may have different efficacy and safety profiles. Dual agonists like aleglitazar and muraglitazar, which target both peroxisome proliferator-activated receptor alpha and gamma, offer a broader range of therapeutic effects but may also present additional side effects .
Propriétés
Formule moléculaire |
C17H14N4O3S2 |
|---|---|
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
2-[(5Z)-5-[[2-(benzylamino)pyrimidin-5-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6- |
Clé InChI |
LCUDENRMUVNUCC-MLPAPPSSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)
![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)

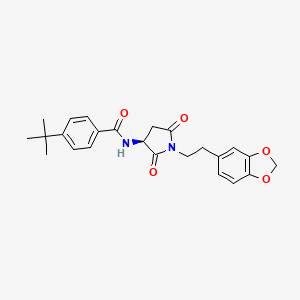


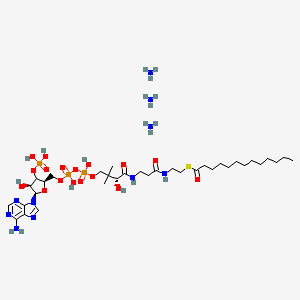
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
